Cereblon (CRBN) E3 Ligase Binding Affinity: Critical Role of the 2-Oxo Group in the Benzimidazole Core
The 2-oxo-1H-benzimidazole core is a proven warhead for engaging the cereblon (CRBN) E3 ubiquitin ligase, a key component in PROTAC design. The target compound, diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate, contains this essential pharmacophore. In a structure-based design study, a library of 2,3-dihydro-2-oxo-1H-benzimidazole derivatives was constructed, and several were identified as potent and cell-permeable CRBN ligands. A potent BRD4 degrader (PROTAC) was successfully developed from one such 2-oxo-benzimidazole ligand [1]. The N,N-dicarboxylate substitution pattern on the target compound provides a unique electronic and steric profile that differentiates it from simpler N-alkyl or N-aryl analogs, which is crucial for optimizing linker attachment and achieving selective degradation profiles. The study highlights that this chemotype can circumvent the promiscuous neo-substrate degradation associated with traditional immunomodulatory imide drug (IMiD)-based CRBN ligands, offering a pathway to more selective PROTACs [1].
| Evidence Dimension | Cereblon E3 Ligase Binding and Subsequent Protein Degradation |
|---|---|
| Target Compound Data | Potent, cell-permeable CRBN binding and successful construction of a functional BRD4 degrader (qualitative) [1] |
| Comparator Or Baseline | Traditional IMiD-based CRBN ligands (e.g., thalidomide, pomalidomide, lenalidomide) which are known to cause degradation of non-natural neo-substrates [1] |
| Quantified Difference | Achieves selective degradation, avoiding the off-target neo-substrate degradation profile common to IMiD-based ligands [1] |
| Conditions | Cell-based and biochemical binding assays using HEK293T cells and purified CRBN-DDB1 protein complex [1] |
Why This Matters
Procurement of the exact N,N-dicarboxylate-protected benzimidazolone ensures the correct electronic environment for CRBN engagement and allows for precise, selective linker chemistry in PROTAC development, unlike unprotected or mono-substituted analogs.
- [1] Li, Y., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Chembiochem, 25(4), e202300685. View Source
